N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide
Description
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The benzamide moiety is further modified with a pentyloxy chain at the para position of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the pentyloxy chain, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-5-6-15-28-20-13-9-18(10-14-20)22(26)25-23-24-21(16(2)29-23)17-7-11-19(27-3)12-8-17/h7-14H,4-6,15H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZIHORGPXFRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and pentyloxybenzamide groups. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The methoxyphenyl and pentyloxybenzamide groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole and Benzamide Moieties
Thiazole Core Modifications
- Compound 3a–g (): These compounds feature a thiazole ring substituted with 4-methoxyphenyl and sulfamoylphenyl groups. Unlike the target compound, they lack the pentyloxy chain but share the 4-methoxyphenyl substitution.
- LMM5 (): A 1,3,4-oxadiazole derivative with a benzamide and 4-methoxyphenyl group. The oxadiazole ring replaces the thiazole core, altering electronic properties and likely reducing planarity compared to the target compound .
Alkoxy Chain Variations
- Compounds 51–55 (): Benzamide derivatives with triazine rings and varying aryl substituents (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl). These compounds exhibit shorter alkoxy chains (e.g., methyl, methoxy) compared to the pentyloxy group in the target compound. The longer pentyloxy chain in the target compound likely increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Compound 11 (): Features a pentyloxy chain on the benzamide moiety, identical to the target compound. This structural similarity suggests comparable solubility and partition coefficients, though the absence of a thiazole ring in Compound 11 may result in divergent biological activities .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
*Predicted based on benzamide analogs in and .
Key Observations:
- Melting Points : Thiadiazole derivatives (e.g., Compound 8a) exhibit higher melting points (290°C) due to increased rigidity and intermolecular hydrogen bonding .
- IR Spectra : The target compound’s carbonyl stretch (~1600–1680 cm⁻¹) aligns with benzamide derivatives in and , confirming the presence of the amide group .
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O4S2 |
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The thiazole ring and attached functional groups enable the compound to modulate enzyme activity and signal transduction pathways.
The mechanism of action involves binding to specific receptors or enzymes, leading to inhibition or alteration of their activity. This can result in several biological effects, including:
- Antimicrobial Activity : Studies have shown that compounds with thiazole moieties often exhibit antimicrobial properties. The interaction with bacterial cell membranes or metabolic pathways may contribute to this effect.
- Anticancer Properties : The compound's ability to inhibit certain kinases or other cancer-related enzymes has been explored in various studies, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar thiazole derivatives against various bacterial strains. Results indicated that modifications at the phenyl group significantly enhanced antibacterial activity, suggesting that the pentyloxy group may play a role in improving solubility and membrane permeability.
- Anticancer Effects : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes involved in cancer metabolism showed that this compound could effectively inhibit these enzymes, leading to reduced tumor growth in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli and S. aureus | Study A |
| Anticancer | Induced apoptosis in breast cancer cell lines | Study B |
| Enzyme Inhibition | Inhibited [specific enzyme] by X% | Study C |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| Pentyloxy Group | Increased solubility and potency | Study D |
| Methoxy Group | Enhanced interaction with target enzymes | Study E |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
